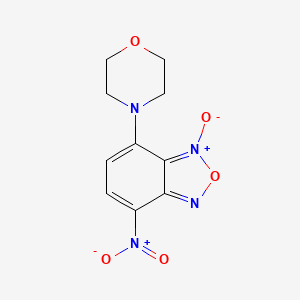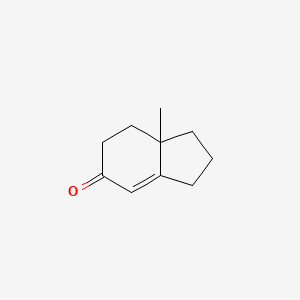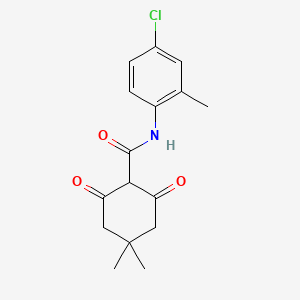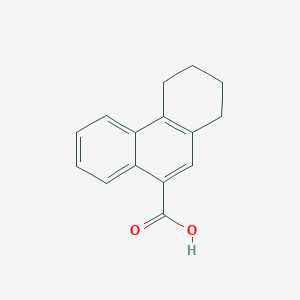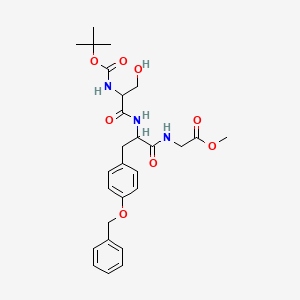
Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe: is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound includes the amino acids serine, tyrosine, and glycine, with specific protective groups such as Boc (tert-butyloxycarbonyl) and Bn (benzyl) to prevent unwanted reactions during synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Boc group is used to protect the amino group of the amino acids, while the Bn group protects the hydroxyl group of tyrosine.
Industrial Production Methods: Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis with high efficiency and purity. The process includes deprotection steps to remove the Boc and Bn groups, followed by purification using techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions:
Oxidation: The tyrosine residue can undergo oxidation to form dityrosine.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: Nucleophilic substitution reactions can occur at the serine and tyrosine residues.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reagents: Reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) are used for peptide bond formation.
Major Products:
Deprotected Peptide: Removal of protective groups yields the free peptide.
Oxidized Products: Oxidation of tyrosine can lead to dityrosine formation.
科学研究应用
Chemistry:
Peptide Synthesis: Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe is used as an intermediate in the synthesis of more complex peptides.
Biology:
Protein Studies: It can be used in studies related to protein structure and function.
Medicine:
Drug Development: Peptides like this compound are explored for their potential therapeutic properties.
Industry:
Biotechnology: Used in the development of peptide-based materials and sensors.
作用机制
The mechanism of action of Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe depends on its specific application. In general, peptides can interact with proteins, enzymes, and receptors, influencing various biological pathways. The protective groups (Boc and Bn) are removed during or after synthesis to yield the active peptide, which can then exert its effects by binding to specific molecular targets.
相似化合物的比较
Boc-DL-Ser-DL-Tyr-Gly-OMe: Similar structure but without the benzyl protection on tyrosine.
Boc-DL-Ser-DL-Tyr(Bn)-Gly-OH: Similar structure but with a free carboxyl group instead of a methyl ester.
Uniqueness: Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe is unique due to its specific protective groups, which allow for selective reactions during synthesis. This makes it a valuable intermediate in the synthesis of more complex peptides.
属性
CAS 编号 |
72186-04-0 |
|---|---|
分子式 |
C27H35N3O8 |
分子量 |
529.6 g/mol |
IUPAC 名称 |
methyl 2-[[2-[[3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-(4-phenylmethoxyphenyl)propanoyl]amino]acetate |
InChI |
InChI=1S/C27H35N3O8/c1-27(2,3)38-26(35)30-22(16-31)25(34)29-21(24(33)28-15-23(32)36-4)14-18-10-12-20(13-11-18)37-17-19-8-6-5-7-9-19/h5-13,21-22,31H,14-17H2,1-4H3,(H,28,33)(H,29,34)(H,30,35) |
InChI 键 |
XZLKETSWTPPXJQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


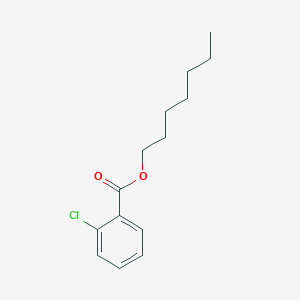
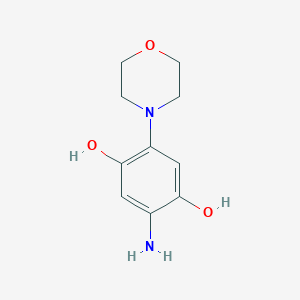
![N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide](/img/structure/B14008464.png)
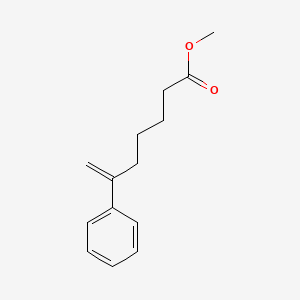
![3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile](/img/structure/B14008471.png)
![2-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B14008477.png)

![8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)
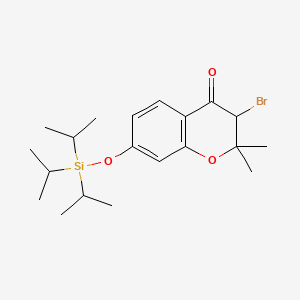
![N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide](/img/structure/B14008503.png)
